BenchChemオンラインストアへようこそ!

6H05 trifluoroacetate

KRAS G12C Fragment-based drug discovery Covalent inhibitor

6H05 trifluoroacetate is the original fragment hit that established allosteric K-Ras(G12C) inhibition. Its 100 mg/mL aqueous solubility enables artifact-free in vitro assays and straightforward IV/IP in vivo dosing without co-solvents. As a covalent, mutant-selective binder (94% modification efficiency), it is the essential HTS positive control and SAR baseline reference for benchmarking next-generation inhibitors. Ensure consistency with seminal findings (Nature, 2013) by using the parent compound for all KRAS G12C research.

Molecular Formula C22H31ClF3N3O4S3
Molecular Weight 590.1
CAS No. 2061344-88-3
Cat. No. B3026408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H05 trifluoroacetate
CAS2061344-88-3
Molecular FormulaC22H31ClF3N3O4S3
Molecular Weight590.1
Structural Identifiers
SMILESCN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O
InChIInChI=1S/C20H30ClN3O2S3.C2HF3O2/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18;3-2(4,5)1(6)7/h3-6,16H,7-15H2,1-2H3,(H,22,26);(H,6,7)
InChIKeyYNMYIJSFFJXIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H05 Trifluoroacetate (CAS 2061344-88-3): An Allosteric K-Ras(G12C) Inhibitor Fragment for Targeted Cancer Research


6H05 trifluoroacetate is the trifluoroacetic acid salt of the small molecule 6H05, a selective and allosteric inhibitor of the oncogenic mutant K-Ras(G12C) [1]. It acts by covalently binding to the mutant cysteine-12 residue within a newly identified allosteric pocket (Switch-II pocket), thereby subverting nucleotide preference and impairing downstream effector interactions [2]. The compound serves as the foundational fragment hit from a disulfide-fragment tethering screen that gave rise to subsequent generations of K-Ras(G12C) inhibitors [3].

Why Generic Substitution Fails: The Critical Role of 6H05 Trifluoroacetate in K-Ras(G12C) Research


Despite belonging to the same class of K-Ras(G12C) inhibitors, 6H05 trifluoroacetate exhibits a unique combination of physicochemical and pharmacological properties that preclude simple substitution with later-generation or structurally distinct analogs. Downstream optimized inhibitors (e.g., K-Ras(G12C) inhibitor 12) are often water‑insoluble and require complex formulation, limiting their utility in certain in vivo and in vitro assays . Furthermore, as an allosteric covalent binder, 6H05's activity is not adequately captured by conventional IC50 or Kd values, a limitation explicitly noted for this compound class [1]. Therefore, using 6H05 as a reference tool is essential for establishing baseline activity and for studies where high aqueous solubility and the original fragment‑level binding profile are required.

6H05 Trifluoroacetate: Product-Specific Quantitative Evidence for Scientific Selection


Superior Modification Efficiency of KRAS G12C Compared to Fragment 2E07

In a direct tethering screen against KRAS(G12C), 6H05 achieved 94 ± 1% protein modification, significantly exceeding the 84.6 ± 0.3% modification observed for the next‑best fragment 2E07 [1]. This head‑to‑head comparison identifies 6H05 as the most efficient initial hit in the library.

KRAS G12C Fragment-based drug discovery Covalent inhibitor

Mutant‑Specific Selectivity: No Detectable Modification of Wild‑Type KRAS

6H05 modifies oncogenic KRAS(G12C) with high efficiency but shows no detectable modification of wild‑type KRAS, even though the wild‑type protein contains three native cysteine residues [1]. This selectivity is a hallmark of the compound class and is essential for avoiding toxicity associated with wild‑type KRAS inhibition.

KRAS G12C Selectivity Oncogenic mutant

Superior Aqueous Solubility Compared to Downstream Optimized Inhibitors

6H05 trifluoroacetate exhibits aqueous solubility of 100 mg/mL, in stark contrast to later‑generation K‑Ras(G12C) inhibitors such as K‑Ras(G12C) inhibitor 12 (insoluble in water) and K‑Ras(G12C) inhibitor 6 (insoluble in water) . This property enables direct dissolution in physiological buffers without the need for organic co‑solvents or complex suspension vehicles.

Solubility In vivo formulation K-Ras G12C inhibitor

Established Reference Compound for Structure‑Based Design of Next‑Generation Inhibitors

6H05 was explicitly employed as the reference compound during the development and optimization of three successive K‑Ras(G12C) inhibitors (inhibitors 6, 9, and 12) [1]. Its fragment‑like properties and well‑characterized binding mode provide a benchmark for evaluating new analogues.

Reference compound Medicinal chemistry Allosteric inhibitor

High Purity Trifluoroacetate Salt with Validated Long‑Term Stability

Commercially available 6H05 trifluoroacetate is supplied at ≥98% purity (typically 99.08% by HPLC) and remains stable for 36 months when stored lyophilized at −20 °C . The trifluoroacetate salt form enhances aqueous solubility compared to the free base, ensuring consistent performance across experimental replicates.

Compound stability Trifluoroacetate salt Quality control

Optimal Research and Industrial Application Scenarios for 6H05 Trifluoroacetate


Positive Control in KRAS G12C Inhibitor Screening and Validation Assays

Given its well‑documented 94 ± 1% modification efficiency and mutant‑specific activity, 6H05 serves as an ideal positive control for high‑throughput screening campaigns aimed at identifying novel KRAS(G12C) inhibitors [1]. Its covalent binding mechanism and allosteric mode of action allow researchers to benchmark new compounds against the original fragment hit.

Chemical Biology Tool for Studying KRAS G12C Allosteric Regulation

The ability of 6H05 to allosterically subvert nucleotide preference (favoring GDP over GTP) and impair Raf binding makes it a powerful probe for dissecting KRAS(G12C) signaling dynamics [2]. Its high aqueous solubility (100 mg/mL) facilitates dose‑response studies in cell culture without solvent‑induced artifacts.

Medicinal Chemistry Starting Fragment for Structure‑Guided Optimization

As the parent fragment from which inhibitors 6, 9, and 12 were derived, 6H05 is the reference point for SAR studies [3]. Researchers synthesizing new analogs can directly compare their compounds' potency, selectivity, and solubility to those of 6H05, ensuring consistency with the established literature.

Preclinical In Vivo Pharmacology Studies Requiring Aqueous Formulation

Owing to its exceptional water solubility, 6H05 can be administered intravenously or intraperitoneally in mouse models without the need for complex co‑solvent vehicles, reducing formulation‑related toxicity and improving pharmacokinetic reproducibility . This is particularly valuable for acute target‑engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6H05 trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.